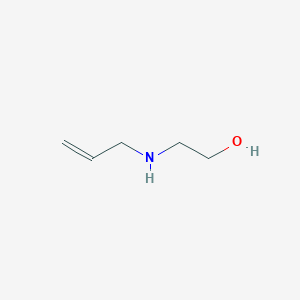

2-(Allylamino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Allylamino)ethanol is an organic compound with the molecular formula C5H11NO. It is a colorless to yellow liquid that is used in various chemical and industrial applications. This compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Allylamino)ethanol can be synthesized through the reaction of allylamine with ethylene oxide. The reaction typically occurs under mild conditions, with the allylamine acting as a nucleophile and attacking the electrophilic carbon in ethylene oxide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of allylamine and ethylene oxide through a reactor. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process. The product is then purified through distillation or other separation techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reactions: Halogenating agents, acids, or bases.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-(Allylamino)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Allylamino)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparación Con Compuestos Similares

Ethanolamine: Similar in structure but lacks the allyl group.

Allylamine: Contains the allyl group but lacks the hydroxyl group.

2-Aminoethanol: Similar structure but without the allyl group.

Uniqueness: 2-(Allylamino)ethanol is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds.

Actividad Biológica

2-(Allylamino)ethanol, also known as allyl-2-aminoethanol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C5H11NO and features an amino group attached to an ethanol backbone with an allyl substituent. This structural configuration allows it to participate in various biochemical interactions, making it a candidate for drug development.

The synthesis of this compound typically involves the reaction of allylamine with ethylene oxide or other alkylating agents. This process can yield derivatives that exhibit enhanced biological activities, as seen in studies focusing on β-amino alcohol derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus MRSA | 0.0338 mg/mL |

| Related β-amino alcohols | Enterococcus faecium | 0.048 mg/mL |

Antileishmanial Activity

A notable study highlighted the antileishmanial activity of β-amino alcohol derivatives, including those related to this compound. These compounds demonstrated potency against Leishmania (Viannia) braziliensis promastigotes, significantly outperforming standard treatments like Pentamidine.

| Compound | Activity Against Leishmania | Potency (µM) |

|---|---|---|

| 3a (related to this compound) | Promastigote form | 76.5 ± 13.9 |

| Pentamidine | Standard control | 48.5 ± 28.7 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various alcohol derivatives found that this compound showed promising results against a range of pathogens, suggesting its potential as a lead compound for developing new antibiotics .

- Antileishmanial Properties : In vitro tests revealed that derivatives of β-amino alcohols, including those synthesized from allylamine, exhibited potent activity against Leishmania species. The findings suggest that modifications to the structure can enhance efficacy and reduce toxicity .

- Mechanistic Insights : The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular membranes and interference with protein synthesis pathways, although further research is needed to elucidate these mechanisms fully .

Propiedades

IUPAC Name |

2-(prop-2-enylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-3-6-4-5-7/h2,6-7H,1,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGZDWJZHJQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.